Aminoguanidine hemisulfate
Overview
Description
Aminoguanidine hemisulfate is a chemical compound with the molecular formula C2H14N8O4S and a molecular weight of 246.25 g/mol . It is a white or colorless crystalline substance that is soluble in water but insoluble in ethanol . This compound is primarily known for its role as an inhibitor of nitric oxide synthases (NOS) and reactive oxygen species (ROS) . It has been widely used in scientific research, particularly in the fields of cancer research and inflammation .
Synthetic Routes and Reaction Conditions:
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From Hydrazine Sulfate and Calcium Cyanamide:
- Hydrazine sulfate is suspended in water and calcium cyanamide is gradually added while maintaining the temperature at around 20°C. The reaction is allowed to proceed for 8 hours. The mixture is then filtered, and the filtrate is neutralized with 50% sulfuric acid to a pH of 5. The resulting solution is concentrated under reduced pressure, cooled, and the white crystalline this compound is obtained .
Reaction Conditions: Temperature: 20°C, Reaction Time: 8 hours, Neutralization with 50% sulfuric acid.
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From Methylisothiourea Sulfate and Hydrazine Hydrate:
- A solution of methylisothiourea sulfate in water is reacted with hydrazine hydrate at a temperature of 10°C. The reaction releases methyl mercaptan, which is absorbed in sodium hydroxide solution. The reaction mixture is concentrated, and this compound crystallizes out upon the addition of ethanol .
Reaction Conditions: Temperature: 10°C, Use of sodium hydroxide to absorb methyl mercaptan, Crystallization with ethanol.
Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The key steps involve maintaining precise reaction conditions and efficient purification processes to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield a variety of substituted aminoguanidine derivatives .
Mechanism of Action
Target of Action
Aminoguanidine hemisulfate primarily targets Nitric Oxide Synthases (NOS) and Reactive Oxygen Species (ROS) These targets play a crucial role in various biological processes
Mode of Action
This compound acts as an inhibitor of NOS and ROS . It interacts with these targets by suppressing their activity. This results in a decrease in the production of nitric oxide and reactive oxygen species, which can have various downstream effects depending on the context of the biological system.
Biochemical Pathways
The inhibition of NOS and ROS by this compound affects several biochemical pathways. One of the key pathways is the formation of Advanced Glycosylation End Products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in various pathological conditions, including diabetes and aging. By inhibiting the formation of AGEs, this compound can potentially mitigate these conditions .
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. Specific information on the adme properties of this compound is limited . It’s important to note that the pharmacokinetics of a compound can be influenced by various factors, including the route of administration, the dose, and the patient’s physiological condition.
Result of Action
The primary result of this compound’s action is the reduction in the production of nitric oxide and reactive oxygen species, as well as the inhibition of AGE formation . These effects can lead to a decrease in oxidative stress and glycation-related damage in cells, which can be beneficial in conditions such as diabetes and aging.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Therefore, it’s important to consider these factors when using this compound in research or therapeutic applications.
Biochemical Analysis
Biochemical Properties
Aminoguanidine hemisulfate interacts with enzymes such as NOS and ROS . It inhibits the formation of highly reactive advanced glycosylation end products (AGEs) associated with the pathogenesis of secondary complications to diabetes and cardiovascular changes in aging .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of AGEs, which are associated with pathogenesis of secondary complications to diabetes and cardiovascular changes in aging .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with NOS and ROS . It inhibits the formation of AGEs, which are highly reactive compounds that can cause damage to proteins, lipids, and nucleic acids .
Temporal Effects in Laboratory Settings
It is known that this compound inhibits the formation of AGEs, which suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been shown to inhibit albuminuria, an index of diabetic nephropathy, in diabetic rats .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the formation of AGEs . It interacts with enzymes such as NOS and ROS, which play a role in these pathways .
Transport and Distribution
Given its interactions with NOS and ROS, it is likely that it is transported and distributed in a manner similar to these enzymes .
Subcellular Localization
Given its interactions with NOS and ROS, it is likely that it is localized in the same compartments or organelles as these enzymes .
Scientific Research Applications
Aminoguanidine hemisulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Aminoguanidine Hydrochloride: Similar in structure and function, used as an NOS inhibitor.
Aminoguanidine Sulfate: Another salt form of aminoguanidine with similar inhibitory properties.
Hydrazine Derivatives: Compounds like hydrazine sulfate and methylisothiourea sulfate share similar synthetic routes and applications.
Uniqueness: Aminoguanidine hemisulfate is unique due to its specific inhibitory effects on both NOS and ROS, making it a valuable tool in research related to oxidative stress and inflammation . Its ability to inhibit the formation of advanced glycation end products (AGEs) also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-aminoguanidine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH6N4.H2O4S/c2*2-1(3)5-4;1-5(2,3)4/h2*4H2,(H4,2,3,5);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGQPUZNCZPZKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.C(=NN)(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H14N8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046016 | |
Record name | Aminoguanidine hemisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
996-19-0 | |
Record name | Aminoguanidine hemisulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinecarboximidamide, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aminoguanidine hemisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di(carbazamidine) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMAGEDINE HEMISULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R13YB310MU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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